Clausine D
Overview
Description
Clausine D is a natural product found in Clausena lansium and Clausena excavata . It is a 4-prenylcarbazole alkaloid .
Synthesis Analysis
The total synthesis of Clausine D involves a Diels−Alder reaction between an imine quinone and cyclic diene, allowing for the subsequent construction of the carbazole core in a regiospecific manner . The stereochemistry of the natural products is also discussed .Molecular Structure Analysis
Clausine D has a molecular formula of C18H17NO2 . It contains a total of 40 bonds; 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyrrole .Chemical Reactions Analysis
The key step in the synthesis of Clausine D involves a Diels−Alder reaction between an imine quinone and cyclic diene . This allows for the subsequent construction of the carbazole core in a regiospecific manner .Physical And Chemical Properties Analysis
Clausine D has a molecular weight of 279.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .Scientific Research Applications
Antiproliferative Properties in Cancer Treatment
Research indicates that certain compounds structurally related to Clausine D, like Clausine B, have demonstrated significant antiproliferative activities against various human cancer cell lines. Clausine B was specifically investigated for its effects against several types of cancer including hepatic, hormone-dependent breast, non-hormone-dependent breast, cervical, and ovarian cancer. The study found that Clausine B was particularly active, with IC(50) values less than 30 μg/mL against four of the cancer cell lines tested, suggesting its potential as a therapeutic agent in cancer treatment (Wan Nor I’zzah Wan Mohd Zain et al., 2009).
Synthesis in Biochemistry
A study on the synthesis of carbazoles, which are chemically related to Clausine D, demonstrated the use of visible light and water as co-solvent to efficiently synthesize various functionalized bioactive natural alkaloids, including Clausine C and Clausine L, under mild conditions. This innovation in synthetic methodology underlines the potential of Clausine D and its derivatives for various biochemical applications (L. Yang et al., 2018).
Anti-Plasmodial Activity
Extracts from Clausena harmandiana, containing compounds structurally similar to Clausine D, were explored for their anti-plasmodial activity against Plasmodium falciparum. The study revealed that most of the tested compounds exhibited notable anti-plasmodial activity, highlighting the potential medicinal applications of Clausine D in treating malaria or similar parasitic infections (C. Yenjai et al., 2000).
Future Directions
While specific future directions for Clausine D research are not available from the search results, Clausine D and related compounds have been the subject of ongoing research due to their bioactive properties . Further studies could focus on exploring its potential therapeutic applications and refining its synthesis process.
properties
IUPAC Name |
1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBKXALRNLUCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162200 | |
Record name | Clausine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clausine D | |
CAS RN |
142846-95-5 | |
Record name | Clausine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clausine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.